Biotin-PEG3-CoenzymeA
Description
Biotin-PEG3-CoenzymeA is a specialized biochemical reagent designed for enzymatic biotinylation of proteins. It consists of biotin linked to Coenzyme A (CoA) via a triethylene glycol (PEG3) spacer. This compound is utilized in conjunction with Sfp phosphopantetheinyltransferase, which transfers the biotin-PEG3 moiety from CoA to target proteins, enabling site-specific labeling . Applications include mechanical force detection in cellular systems (e.g., STReTCh assays) and protein interaction studies. The PEG3 spacer enhances solubility and reduces steric hindrance during biotin-streptavidin binding .
Properties
Molecular Formula |
C46H84N15O24P3S2 |
|---|---|
Molecular Weight |
1388.3 g/mol |
IUPAC Name |
triazanium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-[2-[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C46H75N12O24P3S2.3H3N/c1-46(2,24-79-85(73,74)82-84(71,72)78-22-28-38(81-83(68,69)70)37(63)44(80-28)58-26-54-36-40(47)52-25-53-41(36)58)39(64)42(65)51-9-7-32(60)50-12-20-86-30-21-34(62)57(43(30)66)13-8-33(61)49-11-15-76-17-19-77-18-16-75-14-10-48-31(59)6-4-3-5-29-35-27(23-87-29)55-45(67)56-35;;;/h25-30,35,37-39,44,63-64H,3-24H2,1-2H3,(H,48,59)(H,49,61)(H,50,60)(H,51,65)(H,71,72)(H,73,74)(H2,47,52,53)(H2,55,56,67)(H2,68,69,70);3*1H3/t27-,28+,29-,30?,35-,37+,38+,39-,44+;;;/m0.../s1 |
InChI Key |
AJWBJXLVPQLQTK-GEWRIZEDSA-N |
Isomeric SMILES |
CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCSC4CC(=O)N(C4=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)O.[NH4+].[NH4+].[NH4+] |
Canonical SMILES |
CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC4CC(=O)N(C4=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)O.[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-CoenzymeA involves the conjugation of biotin to CoenzymeA through a PEG linker. The process typically includes the activation of biotin and CoenzymeA, followed by their coupling via the PEG linker. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance solubility and facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as chromatography to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG3-CoenzymeA primarily undergoes biotinylation reactions, where it attaches biotin to target molecules. This compound can also participate in substitution reactions due to the presence of reactive groups in its structure .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include DMSO, DMF, and various catalysts that facilitate the biotinylation process. The reactions are typically carried out under mild conditions to preserve the integrity of the biotin and CoenzymeA components .
Major Products Formed
The major products formed from reactions involving this compound are biotinylated molecules, which can be proteins, nucleic acids, or other biomolecules. These biotinylated products are then used in various assays and interaction studies .
Scientific Research Applications
Biotin-PEG3-CoenzymeA has a wide range of applications in scientific research:
Chemistry: Used in the synthesis and modification of biomolecules for detection and analysis.
Biology: Facilitates the study of protein-protein interactions, enzyme activities, and cellular processes through biotinylation.
Medicine: Employed in diagnostic assays and therapeutic research to track and analyze biomolecules.
Industry: Utilized in the development of biochemical assays and research tools for various applications.
Mechanism of Action
Biotin-PEG3-CoenzymeA exerts its effects through the biotinylation of target molecules. The PEG linker enhances the solubility and flexibility of the compound, allowing it to interact with a wide range of biomolecules. The biotin moiety binds to avidin or streptavidin with high affinity, facilitating the detection and analysis of the biotinylated molecules .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: Not explicitly stated (CoA derivatives are complex).
- Reactivity : Enzymatic transfer via Sfp synthase.
- Applications : Protein labeling, cellular assays, magnetic tweezers experiments.
- Stability : Requires storage at −80°C and purification via desalting columns to remove excess reagent .
Comparison with Similar Biotin-PEG3 Derivatives
Structural and Functional Differences
Reactivity and Conjugation Mechanisms
Enzymatic (this compound) :
Chemical Conjugation (Biotin-PEG3-acid/amine) :
Click Chemistry (Biotin-PEG3-N3) :
Hydrazide Chemistry (Biotin-PEG3-hydrazide) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
